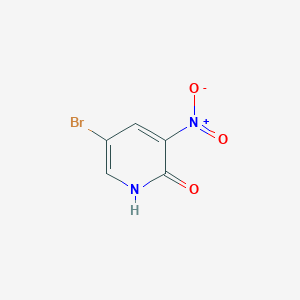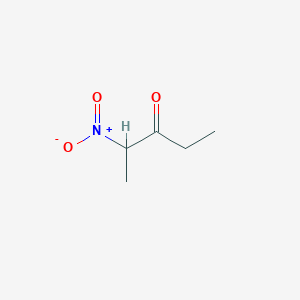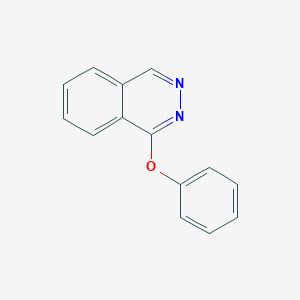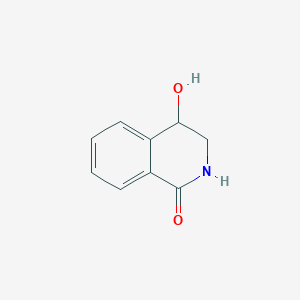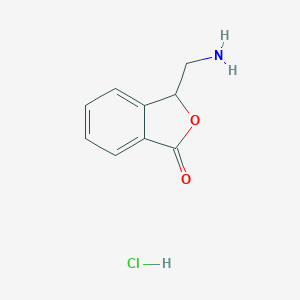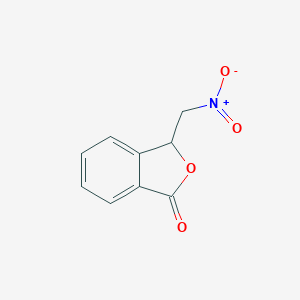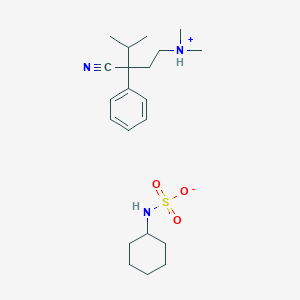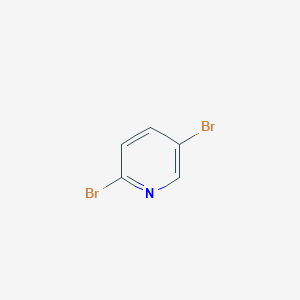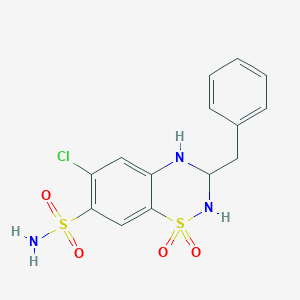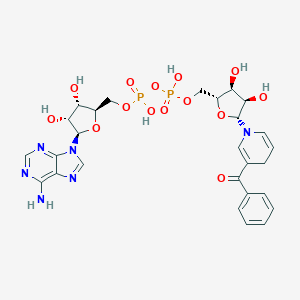
3-Benzoylpyridine-adenine dinucleotide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoylpyridine-adenine dinucleotide (BpAD) is an important coenzyme that is involved in several biochemical reactions in living organisms. It is a derivative of nicotinamide adenine dinucleotide (NAD) and is synthesized from NAD+ through a series of chemical reactions. BpAD has been extensively studied for its use in scientific research and has been found to have several applications in the field of biochemistry.
Mecanismo De Acción
3-Benzoylpyridine-adenine dinucleotide acts as a coenzyme in several biochemical reactions by accepting or donating electrons. It is involved in the transfer of electrons between enzymes and substrates, which is essential for the proper functioning of metabolic pathways. 3-Benzoylpyridine-adenine dinucleotide also plays a role in the regulation of gene expression by acting as a substrate for enzymes involved in the modification of DNA and RNA.
Efectos Bioquímicos Y Fisiológicos
3-Benzoylpyridine-adenine dinucleotide has several biochemical and physiological effects. It is involved in the metabolism of carbohydrates, fats, and proteins, and plays a role in the regulation of cellular metabolism. 3-Benzoylpyridine-adenine dinucleotide also plays a role in the regulation of gene expression and the maintenance of cellular redox balance. Its deficiency has been linked to several metabolic disorders, including diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Benzoylpyridine-adenine dinucleotide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-Benzoylpyridine-adenine dinucleotide is also readily available and affordable, making it an ideal coenzyme for use in scientific research. However, 3-Benzoylpyridine-adenine dinucleotide has some limitations, including its susceptibility to degradation and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 3-Benzoylpyridine-adenine dinucleotide. One area of research is the development of new synthetic methods for the production of 3-Benzoylpyridine-adenine dinucleotide. Another area of research is the study of the role of 3-Benzoylpyridine-adenine dinucleotide in the regulation of cellular metabolism and gene expression. Additionally, the development of new analytical techniques for the detection and quantification of 3-Benzoylpyridine-adenine dinucleotide in biological samples is an important area of research. The study of 3-Benzoylpyridine-adenine dinucleotide has the potential to lead to the development of new treatments for metabolic disorders and other diseases.
Métodos De Síntesis
The synthesis of 3-Benzoylpyridine-adenine dinucleotide involves the use of several chemical reagents and requires a series of steps. The first step involves the reduction of NAD+ to NADH using sodium borohydride. The resulting NADH is then reacted with benzoyl chloride to form 3-benzoylpyridine-adenine. This compound is then oxidized using potassium ferricyanide to form 3-Benzoylpyridine-adenine dinucleotide.
Aplicaciones Científicas De Investigación
3-Benzoylpyridine-adenine dinucleotide has been extensively studied for its use in scientific research. It is used as a coenzyme in several biochemical reactions, including those involved in the metabolism of carbohydrates, fats, and proteins. 3-Benzoylpyridine-adenine dinucleotide is also involved in the regulation of gene expression and the maintenance of cellular redox balance. Its applications in scientific research include the study of enzyme kinetics, metabolic pathways, and the regulation of cellular metabolism.
Propiedades
Número CAS |
104076-88-2 |
|---|---|
Nombre del producto |
3-Benzoylpyridine-adenine dinucleotide |
Fórmula molecular |
C27H32N6O14P2 |
Peso molecular |
726.5 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-benzoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C27H32N6O14P2/c28-24-18-25(30-12-29-24)33(13-31-18)27-23(38)21(36)17(46-27)11-44-49(41,42)47-48(39,40)43-10-16-20(35)22(37)26(45-16)32-8-4-7-15(9-32)19(34)14-5-2-1-3-6-14/h1-6,8-9,12-13,16-17,20-23,26-27,35-38H,7,10-11H2,(H,39,40)(H,41,42)(H2,28,29,30)/t16-,17-,20-,21-,22-,23-,26-,27-/m1/s1 |
Clave InChI |
PDQBXNVFMIWCME-XXQHZGKUSA-N |
SMILES isomérico |
C1C=CN(C=C1C(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
SMILES |
C1C=CN(C=C1C(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
SMILES canónico |
C1C=CN(C=C1C(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O |
Otros números CAS |
104076-88-2 |
Sinónimos |
3-benzoylpyridine-adenine dinucleotide Bz3PdAD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




